molecular formula C16H12N4OS B15196384 2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 30065-12-4

2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B15196384
CAS No.: 30065-12-4
M. Wt: 308.4 g/mol
InChI Key: LMFXTIUQSZPCFH-UHFFFAOYSA-N
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Description

2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo-benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties . The unique structure of this compound, which includes a thiazole ring fused to a benzimidazole ring, makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Scientific Research Applications

2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid: Known for its anti-inflammatory and immunomodulatory properties.

    6-Bromo-3-methylthiazolo(3,2-a)benzimidazol-2-yl)ethanone: Studied for its anticancer activity.

Uniqueness

2-((E)-(3-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

30065-12-4

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(3-methylphenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H12N4OS/c1-10-5-4-6-11(9-10)18-19-14-15(21)20-13-8-3-2-7-12(13)17-16(20)22-14/h2-9,14H,1H3

InChI Key

LMFXTIUQSZPCFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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